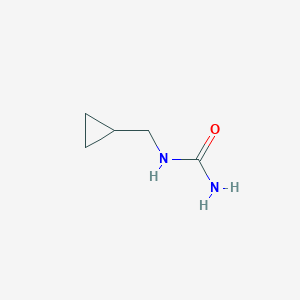

环丙基甲基脲

描述

Cyclopropylmethyl urea derivatives are a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in medicinal chemistry. These compounds are characterized by the presence of a cyclopropyl group attached to a urea moiety, which can influence their physical, chemical, and biological characteristics.

Synthesis Analysis

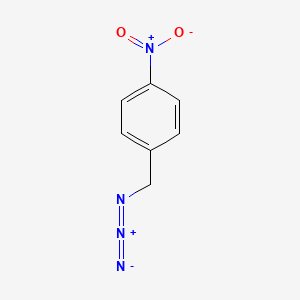

The synthesis of cyclopropylmethyl urea derivatives can be achieved through various methods. For instance, the [5 + 2] cycloaddition reaction of 2-vinylaziridines with sulfonyl isocyanates offers a route to synthesize seven-membered cyclic ureas under mild conditions, with a notable solvent effect observed during the reaction . Another approach involves the stereoselective construction of the cyclopropane ring via Simmons-Smith cyclopropanation, as demonstrated in the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine . Additionally, the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate provides a single-pot synthesis of ureas from carboxylic acids without racemization .

Molecular Structure Analysis

The molecular structure of cyclopropylmethyl urea derivatives is crucial for their reactivity and interaction with biological targets. For example, ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine adopt a preferred flattened chair-chair conformation, with multiple conformations at the urea unit as evidenced by spectroscopic data and molecular modeling studies . The crystal structure of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, optimized by DFT, reveals insights into the structural features and physicochemical properties of these molecules .

Chemical Reactions Analysis

Cyclopropylmethyl urea derivatives can undergo various chemical reactions, leading to the formation of complex structures. For instance, 1-Aryl-1-nitroso-3-(2-pyridylmethyl)ureas cyclize to form 2-aryl-5-(2-pyridyl)-2,4-dihydro-1,2,4-triazol-3-ones, with the reaction mechanism and molecular geometry being discussed in comparison with related compounds . Moreover, the complexation-induced unfolding of heterocyclic ureas can result in the formation of multiply hydrogen-bonded complexes, which is significant for self-assembly processes10.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropylmethyl urea derivatives are influenced by their molecular structure. The presence of cyclopropyl and urea moieties can affect their solubility, stability, and reactivity. For example, the synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists highlight the importance of optimizing recognition elements to achieve potent biological activity . Additionally, the novel pyridine-incorporated cyclo aramide designed for recognition of urea and its derivatives demonstrates different binding modes, which may have implications for the development of new molecular structures .

科学研究应用

合成中的环丙基甲基保护

- 应用:环丙基甲基用于保护苯酚,用于合成天然产物,如苯丙氨酸 A 和白藜芦醇-皮西醇杂交体。它比传统的甲基更具优势,例如易于引入和去除,并且在各种条件下稳定 (Kumar et al., 2018)。

在选择性除草剂中的应用

- 应用:N-环丙基-N'-(2-氟苯基)脲作为一种选择性除草剂在谷物高粱中显示出有希望的活性。通过对分离的豌豆叶绿体的测定评估了其有效性,证明了与全株植物毒性有很强的相关性 (Gardner et al., 1985)。

MRI 造影剂

- 应用:环丙基甲基脲衍生物,如 [13C]羟甲基环丙烷,已被用作超极化 13C 标记的 MRI 造影剂。它们不同的扩散性允许在临床前研究中同时测量血管通透性和灌注 (Morze et al., 2014)。

有机反应中的催化

- 应用:脲,包括环丙基甲基脲衍生物,用作有机反应中的催化剂。例如,它们促进 β,γ-不饱和 α-酮酸酯与稳定的硫代内盐的不对称环丙烷化 (Cheng et al., 2011)。

不对称光催化

- 应用:环丙基甲基脲在不对称光催化中充当氧化还原活性指导基团。这已被用于 N-环丙基脲与 α-烷基苯乙烯的高度非对映选择性和对映选择性 [3 + 2]-环加成反应中 (Uraguchi et al., 2020)。

未来方向

While specific future directions for (Cyclopropylmethyl)urea were not found, the field of industrial biocatalysis, which includes the study of urea compounds, is gaining popularity each day for its eco-friendliness, cost-effectiveness, and long-term sustainability . Emerging technologies are being adopted for the betterment of processes involving biocatalysis .

属性

IUPAC Name |

cyclopropylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQWLEOSDCDEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429512 | |

| Record name | (cyclopropylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopropylmethyl)urea | |

CAS RN |

61600-98-4 | |

| Record name | (cyclopropylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

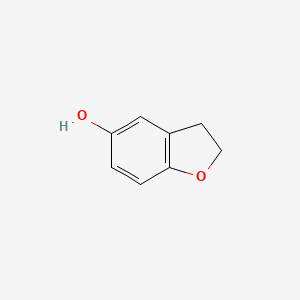

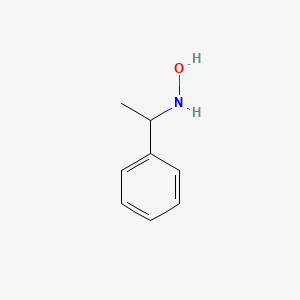

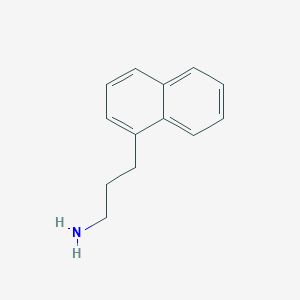

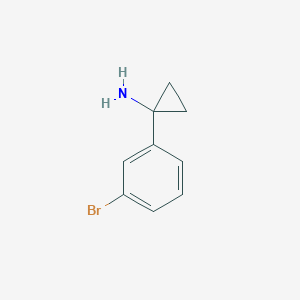

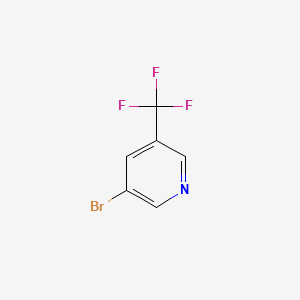

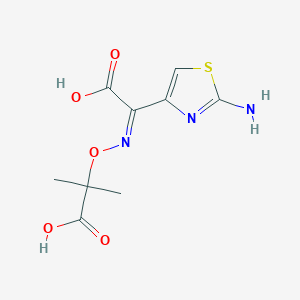

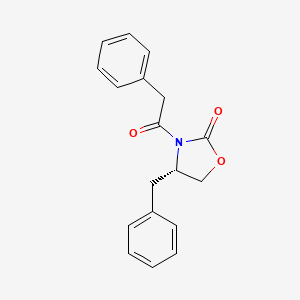

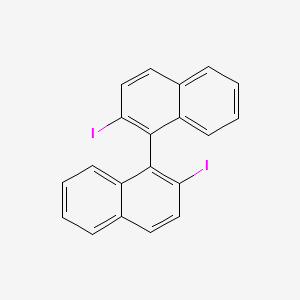

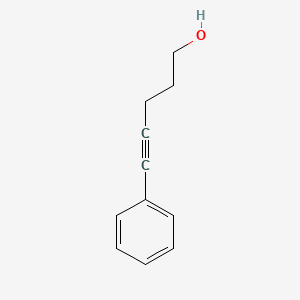

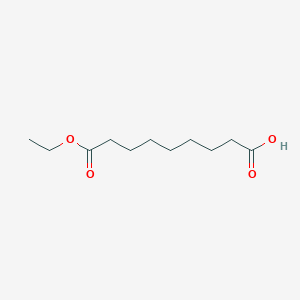

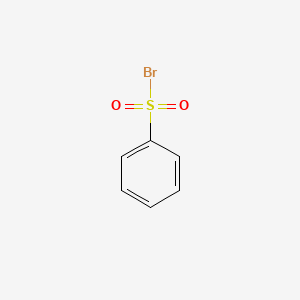

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。